molecular formula C25H23N3O4S B11241058 N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11241058
M. Wt: 461.5 g/mol
InChI Key: VDJZYIROJIMPLZ-UHFFFAOYSA-N
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Description

N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a dibenzo-thiazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Core: The initial step involves the formation of the thiazine core through a cyclization reaction. This can be achieved by reacting 2-aminobenzenesulfonamide with an appropriate aldehyde under acidic conditions.

    Introduction of the Allylcarbamoyl Group: The allylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiazine core with allyl isocyanate in the presence of a base such as triethylamine.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and ethyl positions, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and ether.

    Substitution: Sodium azide, alkyl halides, and polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, alkylated derivatives.

Scientific Research Applications

N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor modulation.

    Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target receptor. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: A parent compound with similar structural features but lacking the allylcarbamoyl and ethyl groups.

    Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities, such as antimicrobial and anticancer properties.

Uniqueness

N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the allylcarbamoyl and ethyl groups enhances its reactivity and potential as a therapeutic agent compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

6-ethyl-5,5-dioxo-N-[2-(prop-2-enylcarbamoyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-3-15-26-25(30)19-10-5-7-11-21(19)27-24(29)17-13-14-22-20(16-17)18-9-6-8-12-23(18)33(31,32)28(22)4-2/h3,5-14,16H,1,4,15H2,2H3,(H,26,30)(H,27,29)

InChI Key

VDJZYIROJIMPLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC=C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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